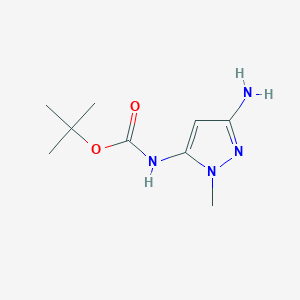
2-(aminomethyl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The description of a compound usually includes its molecular formula, structure, and the functional groups present in it. For example, an aminomethyl group is a monovalent functional group with formula −CH2−NH2 .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include various techniques such as condensation reactions, cross-coupling reactions, etc .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, etc., are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes, the products formed, etc., are studied .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, etc. Techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), etc., are often used .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-2-ethylbutanamide involves the reaction of 2-ethylbutanoyl chloride with ammonia followed by reduction of the resulting amide with sodium borohydride.", "Starting Materials": [ "2-ethylbutanoyl chloride", "ammonia", "sodium borohydride" ], "Reaction": [ "Step 1: 2-ethylbutanoyl chloride is reacted with ammonia in the presence of a base such as triethylamine to form 2-(aminomethyl)-2-ethylbutanamide.", "Step 2: The resulting amide is then reduced with sodium borohydride in the presence of a solvent such as ethanol to yield the final product, 2-(aminomethyl)-2-ethylbutanamide." ] } | |
CAS RN |
98433-11-5 |
Product Name |
2-(aminomethyl)-2-ethylbutanamide |
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



